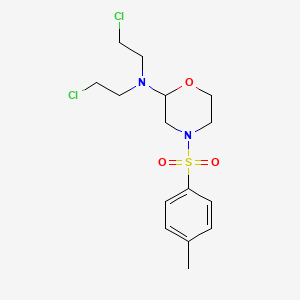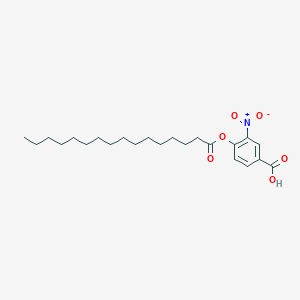
3-(4-Azido-2-nitroanilino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Azido-2-nitroanilino)propan-1-ol is a chemical compound with the molecular formula C9H11N5O3 It is characterized by the presence of azido and nitro functional groups attached to an aniline ring, along with a propanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Azido-2-nitroanilino)propan-1-ol typically involves multiple steps. One common method starts with the nitration of aniline to introduce the nitro group. This is followed by the azidation of the nitroaniline derivative. The final step involves the introduction of the propanol side chain through a suitable alkylation reaction. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Safety measures are crucial due to the presence of azido and nitro groups, which can be hazardous.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Azido-2-nitroanilino)propan-1-ol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation: The hydroxyl group in the propanol side chain can be oxidized to a carbonyl group using oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Copper(I) catalysts for click chemistry.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 3-(4-Amino-2-nitroanilino)propan-1-ol.
Substitution: 1,2,3-Triazole derivatives.
Oxidation: 3-(4-Azido-2-nitroanilino)propanal.
Wissenschaftliche Forschungsanwendungen
3-(4-Azido-2-nitroanilino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and polymers.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Azido-2-nitroanilino)propan-1-ol involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly selective and efficient, making the compound valuable for bioconjugation and material science applications. The azido group acts as a reactive site, enabling the formation of covalent bonds with alkyne-containing molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Amino-2-nitroanilino)propan-1-ol: Similar structure but with an amino group instead of an azido group.
3-Azido-1-propanol: Lacks the nitroaniline moiety, simpler structure.
4-Azidoaniline: Contains the azido group but lacks the propanol side chain.
Uniqueness
3-(4-Azido-2-nitroanilino)propan-1-ol is unique due to the combination of azido and nitro groups on the aniline ring, along with the propanol side chain. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications in different fields.
Eigenschaften
CAS-Nummer |
64309-10-0 |
|---|---|
Molekularformel |
C9H11N5O3 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
3-(4-azido-2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H11N5O3/c10-13-12-7-2-3-8(11-4-1-5-15)9(6-7)14(16)17/h2-3,6,11,15H,1,4-5H2 |
InChI-Schlüssel |
RIZAXWQKGLQMGS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)






![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)

![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)


